(+/-)5(6)-EET methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)5(6)-EET methyl ester is a methyl ester derivative of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from arachidonic acid. EETs play significant roles in various physiological processes, including inflammation, blood pressure regulation, and vascular tone. The methyl ester form is often used in research to enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)5(6)-EET methyl ester typically involves the esterification of the corresponding EET. This can be achieved through Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. Another method involves the use of acid chlorides or anhydrides, which react with methanol to form the ester.
Industrial Production Methods
Industrial production of methyl esters generally follows similar principles but on a larger scale. The process involves the continuous flow of reactants through reactors, ensuring optimal mixing and reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to drive the esterification process to completion.
Chemical Reactions Analysis
Types of Reactions
(+/-)5(6)-EET methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis yields the carboxylic acid and methanol, while oxidation can produce various epoxides or hydroxylated derivatives.
Scientific Research Applications
(+/-)5(6)-EET methyl ester is widely used in scientific research due to its role in various biological processes. Some key applications include:
Chemistry: Studying the reactivity and stability of methyl esters.
Biology: Investigating the role of EETs in cellular signaling and physiological processes.
Medicine: Exploring the therapeutic potential of EETs in treating conditions like hypertension, inflammation, and cardiovascular diseases.
Industry: Utilizing methyl esters as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (+/-)5(6)-EET methyl ester involves its conversion to active EETs, which then interact with various molecular targets. EETs are known to activate potassium channels, leading to hyperpolarization and relaxation of vascular smooth muscle cells. They also modulate the activity of enzymes like cyclooxygenase and lipoxygenase, influencing the production of other signaling molecules.
Comparison with Similar Compounds
(+/-)5(6)-EET methyl ester can be compared with other EET methyl esters and related compounds:
Similar Compounds: Other EET methyl esters, such as (+/-)8(9)-EET methyl ester and (+/-)11(12)-EET methyl ester.
Uniqueness: this compound is unique due to its specific regioisomeric form, which can influence its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C21H34O3 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl 4-[(2S,3R)-3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13-/t19-,20+/m1/s1 |
InChI Key |
XGESKIWNDBIILZ-IPMPHHSQSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C[C@@H]1[C@@H](O1)CCCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.